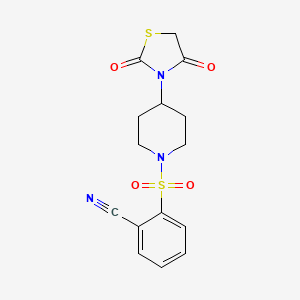

2-((4-(2,4-二氧代噻唑烷-3-基)哌啶-1-基)磺酰基)苯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

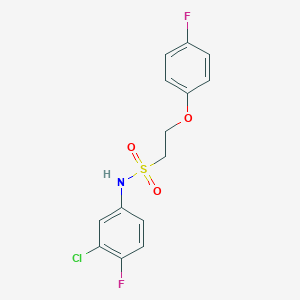

2-((4-(2,4-Dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

科学研究应用

抗氧化剂研究

DTZP的抗氧化潜力已经过研究。 最近的一项研究 ,研究人员合成了基于DTZP的有机盐并对其晶体结构进行了表征。 这些盐通过计算方法进行了优化,并分析了自然键轨道(NBO)、前沿分子轨道(FMO)和全局反应性参数。 证实了DTZP的稳定性和电荷转移现象。 此外,抗氧化研究表明DTZP表现出显著的抗氧化活性,使其成为进一步探索的有希望的候选者。

抗癌特性

DTZP衍生物已显示出作为潜在抗癌剂的希望。 体外评估针对肺癌(A549)和乳腺腺癌(MCF-7)细胞系表现出相当大的效果 。 进一步的研究有必要探索潜在机制并优化DTZP衍生物以用于靶向癌症治疗。

抗菌活性

几项研究评估了DTZP及其衍生物的抗菌特性。 这些化合物已针对各种病原体(包括细菌和真菌)进行了评估。 值得注意的是,一些DTZP衍生物对微生物生长表现出显著的抑制区 。 了解其作用机制以及与现有抗菌药物的潜在协同作用对于临床应用至关重要。

分子对接和蛋白质相互作用

DTZP的分子对接预测突出了其与生物大分子的相互作用。 例如,它被发现与DNA碱基对插入,与苯并咪唑和甲基苯并咪唑形成强相互作用 。 研究DTZP与特定蛋白质和核酸的结合亲和力可以提供对其治疗潜力的见解。

生物利用度增强

作为盐形式,DTZP可能会由于改善的溶解度和稳定性而增强生物利用度。 多组分晶体(例如有机盐)在药物固体形式中起着至关重要的作用。 选择合适的盐形成剂可以优化药物特性,包括生物利用度 .

抑制Mcl-1蛋白

DTZP衍生物已被设计和评估其对Mcl-1蛋白的抑制活性,Mcl-1蛋白与癌细胞存活有关。 荧光偏振测定法(FPA)揭示了它们作为Mcl-1抑制剂的潜力 。 进一步的研究可以探索它们在癌症治疗中的疗效。

作用机制

Target of Action

The primary target of this compound is DNA gyrase , an enzyme that is essential for bacterial DNA replication . DNA gyrase is involved in the unwinding and supercoiling of bacterial DNA, which is a crucial step in bacterial replication .

Mode of Action

The compound interacts with DNA gyrase, altering its function and thereby inhibiting bacterial DNA replication . The compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect . This interaction also provides activity against current quinolone-resistant bacterial strains .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding and supercoiling of bacterial DNA, thereby halting bacterial replication .

Pharmacokinetics

The compound’s pharmacokinetic profile is designed to improve its bioavailability. The C-7 multi-ring substituents were chosen with the intent of substantially modifying physicochemical properties (size, charge, lipophilicity) in order to improve the pharmacokinetic profile . These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By preventing the proper functioning of DNA gyrase, the compound halts bacterial DNA replication, thereby stopping bacterial proliferation . The compound has shown promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .

属性

IUPAC Name |

2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c16-9-11-3-1-2-4-13(11)24(21,22)17-7-5-12(6-8-17)18-14(19)10-23-15(18)20/h1-4,12H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTITQIAXSAXOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-ethyl-1H-imidazol-1-yl)benzyl]thiophene-3-carboxamide](/img/structure/B2419499.png)

![N-(2-(dimethylamino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2419505.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2419510.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2419513.png)

![3-decyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2419517.png)